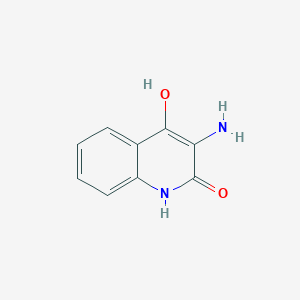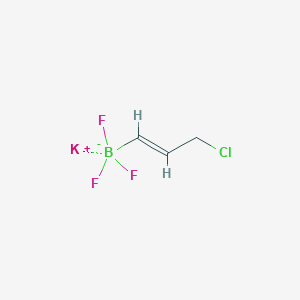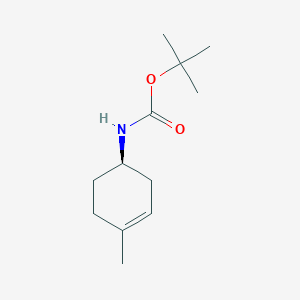
tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and useful intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Common bases used include triethylamine (Et3N) or pyridine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of carbon dioxide and tert-butanol .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can further enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Pyridine
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine (Et3N), pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or alcohols, while reduction can produce amines or alcohols. Substitution reactions can result in various carbamate derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate is used as a protecting group for amines during peptide synthesis. It helps to prevent unwanted side reactions by temporarily masking the reactive amine group .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .
Medicine
In medicine, carbamate derivatives are explored for their potential therapeutic applications. They can serve as prodrugs, releasing active pharmaceutical ingredients upon metabolic activation .
Industry
Industrially, tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine and tert-butyl cation. The tert-butyl cation can further undergo elimination to form isobutene and carbon dioxide .
Molecular Targets and Pathways
The molecular targets of this compound include enzymes and proteins with nucleophilic functional groups. The carbamate group can form covalent bonds with these nucleophiles, modulating their activity and function. This property is exploited in the design of enzyme inhibitors and probes for biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (2-aminophenyl)carbamate: Another carbamate derivative used in organic synthesis.
tert-Butyl (4-hydroxyphenyl)carbamate: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate is unique due to its specific steric and electronic properties conferred by the cyclohexenyl ring. This makes it particularly useful in selective reactions where other carbamates might not be as effective .
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-4-methylcyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h5,10H,6-8H2,1-4H3,(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
PCOYCFJCVTWMFV-JTQLQIEISA-N |
Isomerische SMILES |
CC1=CC[C@@H](CC1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=CCC(CC1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


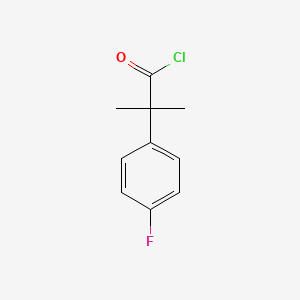

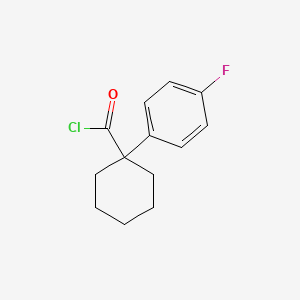

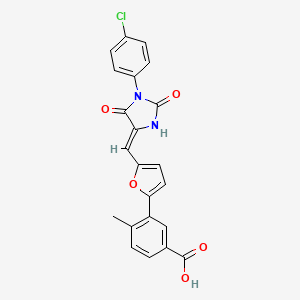
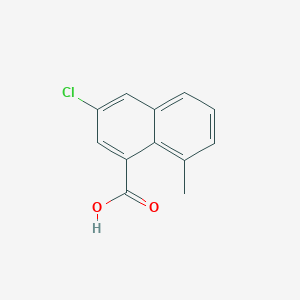
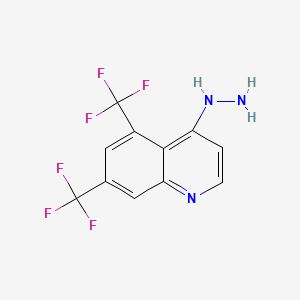

![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)



